![molecular formula C32H29F3N4O4 B2934418 (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 2567517-40-0](/img/structure/B2934418.png)
(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a useful research compound. Its molecular formula is C32H29F3N4O4 and its molecular weight is 590.603. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
HU-1a has been identified as a potential inhibitor of Hypoxia-inducible factor-1α (HIF-1α), which plays a significant role in tumor growth and survival under hypoxic conditions. By inhibiting HIF-1α, HU-1a may impede the adaptive responses of cancer cells to low oxygen environments, thereby stunting tumor progression and enhancing the efficacy of existing cancer treatments .
Leukemia Treatment
Similar to its application in solid tumors, HU-1a’s inhibition of HIF-1α can be particularly effective in treating leukemia. Leukemic cells often rely on HIF-1α for survival and proliferation. Targeting this pathway with HU-1a could lead to novel therapeutic strategies for leukemia patients .
Diabetes Management
Research suggests that HIF-1α inhibitors like HU-1a could play a role in managing diabetes. By modulating the body’s response to hypoxia, HU-1a may help in correcting metabolic imbalances associated with diabetes, potentially offering a new avenue for treatment .
Ischemic Disease Therapy
HU-1a’s role in regulating the hypoxic response makes it a candidate for treating ischemic diseases. Ischemic tissues suffer from a lack of oxygen, and HU-1a could mitigate the adverse effects of oxygen deprivation by modulating HIF-1α activity, thus protecting tissues during ischemic events .
Wound Healing
The modulation of hypoxia responses by HU-1a can also be beneficial in wound healing. By promoting angiogenesis and enhancing cellular survival in hypoxic conditions, HU-1a may accelerate the healing process in various types of wounds .
Neuroprotection
In neurological disorders where hypoxia plays a role, such as stroke or traumatic brain injury, HU-1a could offer neuroprotective benefits. By inhibiting HIF-1α, HU-1a may reduce the damage caused by oxygen deprivation in neural tissues .
Cardioprotection
Cardiac events often involve hypoxic stress, and HU-1a’s ability to regulate HIF-1α could provide cardioprotective effects. This could be particularly useful in the context of heart attacks or surgery-related myocardial ischemia .
Research Tool in Hypoxia Studies
Beyond therapeutic applications, HU-1a serves as a valuable research tool in the study of hypoxia-related physiological and pathological processes. By selectively inhibiting HIF-1α, researchers can dissect the role of this transcription factor in various cellular responses to hypoxia .
Wirkmechanismus
Target of Action
HU-1a primarily targets the noncatalytic RVxF-accommodating site of protein phosphatase-1 (PP1) . This site is crucial for the recruitment of regulatory and substrate proteins to PP1 .
Mode of Action
HU-1a interacts with its target by binding to the PP1 RVxF-accommodating site . This interaction prevents the activation of HIV-1 transcription, thereby inhibiting the replication of the virus .
Biochemical Pathways
The action of HU-1a affects the HIV-1 transcription activation pathway . By binding to the PP1 RVxF-accommodating site, HU-1a prevents the recruitment of regulatory and substrate proteins to PP1, thereby inhibiting the activation of HIV-1 transcription .
Result of Action
The primary result of HU-1a’s action is the inhibition of HIV-1 transcription . This leads to a decrease in the replication of the virus, thereby reducing the viral load in the body .
Eigenschaften
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29F3N4O4/c1-42-26-14-7-19(18-27(26)43-2)17-20-8-13-24-28(23-5-3-4-6-25(23)39-29(20)24)30(40)36-15-16-37-31(41)38-22-11-9-21(10-12-22)32(33,34)35/h3-7,9-12,14,17-18H,8,13,15-16H2,1-2H3,(H,36,40)(H2,37,38,41)/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBATBMDPEPFL-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.